molecular formula C8H17NO2 B1593378 Ethyl 4-(dimethylamino)butyrate CAS No. 22041-23-2

Ethyl 4-(dimethylamino)butyrate

Cat. No. B1593378
CAS RN: 22041-23-2
M. Wt: 159.23 g/mol
InChI Key: FNOBLETXVSZOGS-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)butyrate is a chemical compound with the molecular formula C8H17NO2 . It is also known by other names such as Butanoic acid, 4-(dimethylamino)-, ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C8H17NO2 and a molecular weight of 159.23 .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Ethyl 4-(dimethylamino)butyrate has been involved in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which have shown potent cytotoxicity against various cancer cell lines, indicating its potential application in medicinal chemistry for the development of new anticancer agents (Deady et al., 2003).

Dye-Sensitized Solar Cells

In the field of renewable energy, this compound derivatives have contributed to enhancing the power conversion efficiency of dye-sensitized solar cells (DSCs) through the use of energy relay dyes, demonstrating a significant increase in the overall efficiency of DSCs (Hardin et al., 2010).

Organic Synthesis

Research has shown the utility of this compound in organic synthesis, particularly in the one-pot synthesis of pyran annulated heterocyclic compounds. This application underscores its versatility and efficiency as a catalyst in facilitating complex chemical transformations (Khan et al., 2011).

Catalysis and Green Chemistry

The compound has also been used in the development of environmentally friendly catalytic processes. For instance, a poly (ethylene glycol) grafted this compound functionalized dicationic ionic liquid was synthesized and used as a recyclable catalyst for the synthesis of chromene derivatives, highlighting its potential in promoting sustainable and green chemical processes (Wang et al., 2015).

Esterification and Enzyme Catalysis

This compound's involvement in the synthesis of esters, such as ethyl butyrate, through enzyme-catalyzed reactions has been explored, demonstrating its application in flavor and fragrance chemistry. This work highlights the use of ultrasound energy and molecular sieves to enhance esterification reactions, providing a novel approach to ester synthesis (Paludo et al., 2015).

Molecular Diversity

The compound has shown significant molecular diversity in the synthesis of various heterocyclic compounds, indicating its utility in expanding the toolbox for the synthesis of novel organic molecules with potential applications in drug development and material science (Sun et al., 2013).

Safety and Hazards

Ethyl 4-(dimethylamino)butyrate can cause serious eye irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and wearing personal protective equipment .

Biochemical Analysis

Biochemical Properties

Ethyl 4-(dimethylamino)butyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with histone deacetylases, where this compound acts as an inhibitor . This inhibition leads to changes in gene expression by altering the acetylation status of histones, thereby impacting chromatin structure and function. Additionally, this compound has been shown to interact with G protein-coupled receptors, influencing cellular signaling pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in certain cancer cell lines by activating pro-apoptotic signaling pathways . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as histone deacetylases, inhibiting their activity . This inhibition results in increased acetylation of histones, leading to changes in chromatin structure and gene expression. Additionally, this compound can modulate the activity of G protein-coupled receptors, influencing downstream signaling pathways and cellular responses . These molecular interactions collectively contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, resulting in reduced efficacy and altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. One of the primary metabolic pathways includes its conversion to butyrate, a short-chain fatty acid, through enzymatic hydrolysis . Butyrate plays a crucial role in energy metabolism, serving as a substrate for cellular respiration and influencing metabolic functions such as thermogenesis, lipid and glucose metabolism, and inflammation . The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, contributing to its overall metabolic impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can interact with intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s biological activity and overall distribution within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the nucleus, through post-translational modifications or targeting signals . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

properties

IUPAC Name

ethyl 4-(dimethylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-11-8(10)6-5-7-9(2)3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOBLETXVSZOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176517
Record name Ethyl 4-(dimethylamino)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22041-23-2
Record name Butanoic acid, 4-(dimethylamino)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22041-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(dimethylamino)butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyric acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-(dimethylamino)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-(DIMETHYLAMINO)BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1P3VC64F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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